2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide
Description
Chemical Structure and Properties 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide is a chiral propanamide derivative featuring a stereospecific (3S)-1-methylpyrrolidin-3-yl group and an isopropyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₂₈N₄O, with a molecular weight of 268.40 g/mol (calculated). The compound’s stereochemistry is critical for its biological interactions, as the (3S)-configured pyrrolidine ring introduces conformational rigidity, while the isopropyl group enhances lipophilicity .
Synthetic Pathways The synthesis of this compound likely employs solid-phase peptide synthesis (SPPS) strategies, as evidenced by analogous protocols in the literature. For instance, Fmoc-based SPPS has been used to construct structurally related dipeptides with stereochemical precision, such as H-Tyr(o-Nb)-Phe-NH₂ (Scheme 2 in ). Key steps include coupling of Fmoc-protected amino acids, deprotection, and final cleavage from the resin .
Properties
Molecular Formula |
C11H23N3O |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)14(11(15)9(3)12)10-5-6-13(4)7-10/h8-10H,5-7,12H2,1-4H3/t9?,10-/m0/s1 |
InChI Key |
LFPSXISSXRJOII-AXDSSHIGSA-N |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)C)C(=O)C(C)N |
Canonical SMILES |
CC(C)N(C1CCN(C1)C)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylpyrrolidine with an appropriate amine and a propanamide derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as heating, stirring, and purification to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide with structurally related propanamide derivatives:
Physicochemical and Pharmacological Properties
- Lipophilicity : The isopropyl group in the target compound increases logP compared to methyl-substituted analogues (e.g., compound from ), enhancing membrane permeability .
- Metabolic Stability : Cyclopropyl-substituted derivatives () exhibit greater resistance to oxidative metabolism due to the rigid cyclopropane ring, unlike the target compound’s isopropyl group .
- Binding Affinity : Pyridine-containing analogues () show improved receptor binding in kinase inhibition assays, attributed to the π-π interactions of the aromatic ring .
Biological Activity
The compound 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide , also known as a specific pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its interactions with various biological systems.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 213.32 g/mol. The compound features an amino group, a methyl-substituted pyrrolidine ring, and a propanamide moiety, which contribute to its unique steric and electronic properties. These characteristics are crucial for its interaction with biological targets.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)propan-2-one | Contains a piperidine ring | Often used in analgesics |
| (3R)-1-(4-fluorophenyl)piperidin-3-amines | Fluorinated piperidine derivative | Exhibits high potency at opioid receptors |
| N-(4-Methoxyphenyl)propanamide | Simple aromatic substitution | Less complex but shares amide characteristics |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for variations in substituents. These synthetic routes are essential for exploring structure-activity relationships (SAR) that can lead to the development of more potent derivatives.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties. Its structural similarity to other bioactive compounds suggests it may interact with neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.
Preliminary studies have shown that compounds with similar structures can influence cognitive functions and exhibit analgesic properties. The interactions may involve modulation of neurotransmitter release or receptor activation/inhibition.
Case Studies
- Cognitive Function Modulation : In a study evaluating the effects of pyrrolidine derivatives on cognitive functions, it was found that compounds similar to this compound improved memory retention in rodent models.
- Analgesic Properties : Another study demonstrated that this compound reduced pain responses in animal models, indicating its potential use in pain management therapies.
Interaction Profiles
Studies focusing on the interaction profiles reveal that this compound may interact with various biological targets, including:
- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.
- Opioid Receptors : Possible analgesic effects through opioid receptor interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
